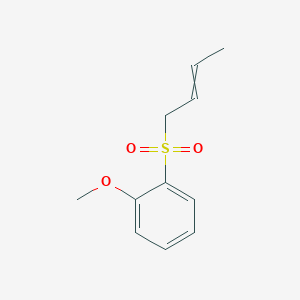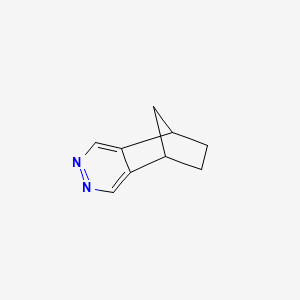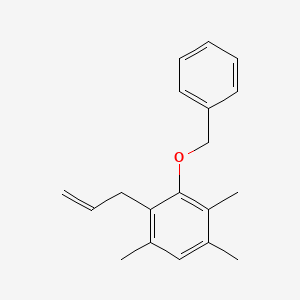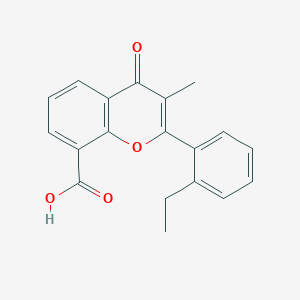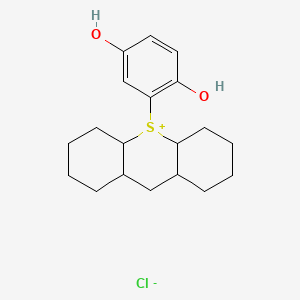![molecular formula C17H20O3 B14379915 5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol CAS No. 88463-95-0](/img/structure/B14379915.png)
5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol is an organic compound that belongs to the class of phenols It consists of a benzene ring substituted with two hydroxyl groups (diol) and an ether linkage to a phenylpentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol typically involves the following steps:
Formation of the Phenylpentane Chain: The phenylpentane chain can be synthesized through a series of reactions starting from benzene. The benzene undergoes Friedel-Crafts alkylation to introduce the pentane chain.
Etherification: The phenylpentane chain is then reacted with a suitable hydroxylated benzene derivative under etherification conditions to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Uniqueness
5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol is unique due to the presence of the phenylpentane chain and the ether linkage, which are not found in the simpler dihydroxybenzenes. This structural complexity can lead to distinct chemical and biological properties.
Properties
CAS No. |
88463-95-0 |
|---|---|
Molecular Formula |
C17H20O3 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
5-(5-phenylpentan-2-yloxy)benzene-1,3-diol |
InChI |
InChI=1S/C17H20O3/c1-13(6-5-9-14-7-3-2-4-8-14)20-17-11-15(18)10-16(19)12-17/h2-4,7-8,10-13,18-19H,5-6,9H2,1H3 |
InChI Key |
FYTMWVVLOCMMDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC1=CC=CC=C1)OC2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


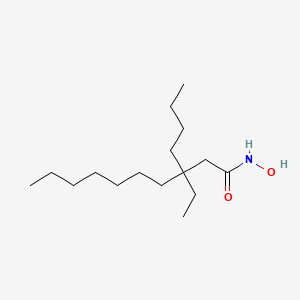

![4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate](/img/structure/B14379859.png)

![4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14379868.png)
![1-Chloro-1-[2-(4-chlorophenyl)ethoxy]-3,3-dimethylbutan-2-one](/img/structure/B14379869.png)
![Pentyl 4-{(Z)-[cyano(phenyl)methylidene]amino}benzoate](/img/structure/B14379873.png)
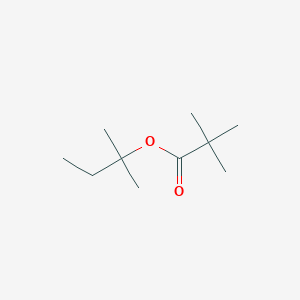
![3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14379879.png)
